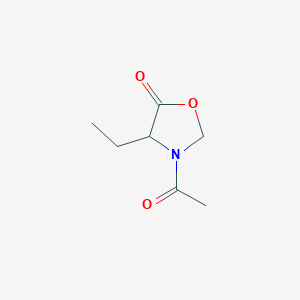
3-Acetyl-4-ethyloxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-ethyloxazolidin-5-one: is a five-membered heterocyclic compound. Its chemical formula is C6H9NO3 (systematic name: 3-acetyl-4-ethyl-1,3-oxazolidin-5-one). This compound contains an oxazolidinone ring, which consists of a nitrogen and an oxygen atom within the five-membered ring. The presence of sulfur enhances its pharmacological properties, making it a valuable moiety in drug design .
Preparation Methods
a. Synthetic Routes: Several synthetic approaches exist for preparing 3-acetyl-4-ethyloxazolidin-5-one. One method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) (Scheme 1) . This approach provides derivatives of thiazolidin-4-one, including our target compound.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up for commercial purposes.
Chemical Reactions Analysis
3-Acetyl-4-ethyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substituents can be introduced at the acetyl or ethyl positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer: Researchers explore its potential as an anticancer agent due to its heterocyclic scaffold.
Antimicrobial: Investigations focus on its antibacterial and antifungal properties.
Neuroprotective: Its pharmacological effects on neural health are of interest.
Synthetic Intermediates: It serves as a building block for more complex molecules.
Drug Design: Scientists use it as a scaffold for designing novel drugs.
Mechanism of Action
The precise mechanism of action for 3-acetyl-4-ethyloxazolidin-5-one remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-acetyl-4-ethyloxazolidin-5-one is unique in its structure, similar compounds include other oxazolidinones and thiazolidines.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-acetyl-4-ethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-7(10)11-4-8(6)5(2)9/h6H,3-4H2,1-2H3 |
InChI Key |
UVWCGEPIHXVVII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
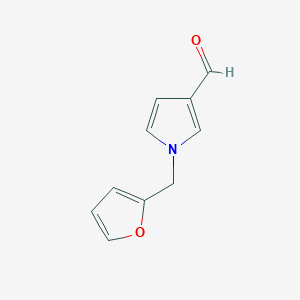

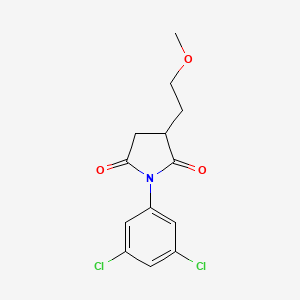
![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
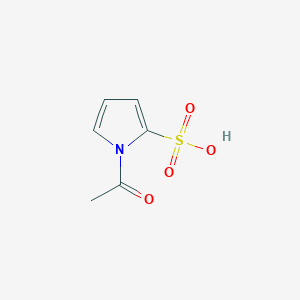
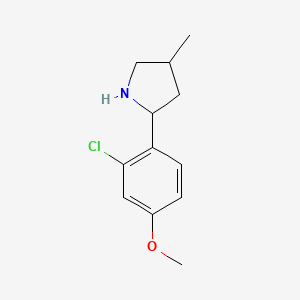
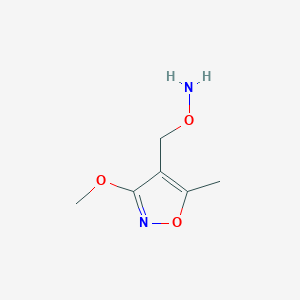
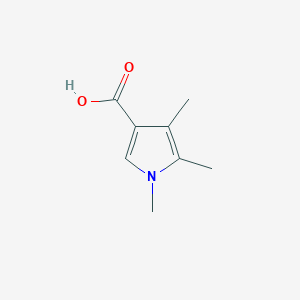
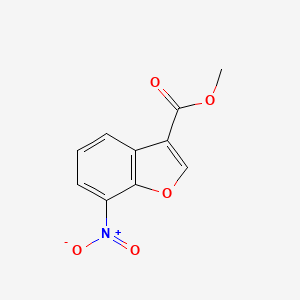
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
